molecular formula C10H13NOS B13056369 2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one

Cat. No.: B13056369
M. Wt: 195.28 g/mol
InChI Key: GHRPFSHVAZXRBK-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is an organic compound that features a pyrrolidine ring and a thiophene ring connected by an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of pyrrolidine with thiophene-3-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one: Similar structure but with the thiophene ring in a different position.

    2-(Pyrrolidin-2-yl)-1-(furan-3-yl)ethan-1-one: Contains a furan ring instead of a thiophene ring.

    2-(Pyrrolidin-2-yl)-1-(benzofuran-3-yl)ethan-1-one: Features a benzofuran ring.

Uniqueness

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is unique due to its specific combination of a pyrrolidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-pyrrolidin-2-yl-1-thiophen-3-ylethanone

InChI

InChI=1S/C10H13NOS/c12-10(8-3-5-13-7-8)6-9-2-1-4-11-9/h3,5,7,9,11H,1-2,4,6H2

InChI Key

GHRPFSHVAZXRBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CSC=C2

Origin of Product

United States

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